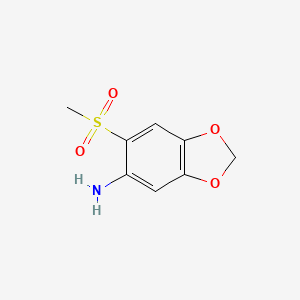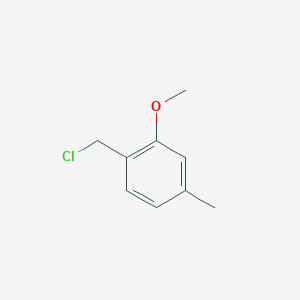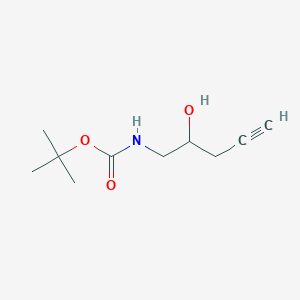
tert-butyl N-(2-hydroxypent-4-ynyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-hydroxypent-4-ynyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a pent-4-ynyl chain attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxypent-4-ynyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative. One common method is the reaction of tert-butyl carbamate with 2-bromo-4-pentyne in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in tert-butyl N-(2-hydroxypent-4-ynyl)carbamate can undergo oxidation to form a carbonyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-hydroxypent-4-ynyl)carbamate is used as a building block in organic synthesis. It can be used to introduce carbamate functionality into complex molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under mild acidic conditions, making it useful in peptide synthesis and other biochemical applications.
Medicine: The compound’s ability to act as a protecting group makes it valuable in the synthesis of drug molecules. It can be used to protect sensitive functional groups during multi-step synthesis processes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydroxypent-4-ynyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group can be cleaved under acidic conditions to release the free amine. This process is often used in peptide synthesis, where the protecting group prevents unwanted side reactions during the assembly of the peptide chain. The molecular targets and pathways involved depend on the specific application and the functional groups present in the target molecules.
Comparison with Similar Compounds
tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the pent-4-ynyl chain.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Contains a cyclohexyl ring instead of the pent-4-ynyl chain.
tert-Butyl (4-hydroxyphenyl)carbamate: Contains a phenyl ring instead of the pent-4-ynyl chain.
Uniqueness: tert-Butyl N-(2-hydroxypent-4-ynyl)carbamate is unique due to the presence of the pent-4-ynyl chain, which imparts specific reactivity and properties. This structural feature allows for unique chemical transformations and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxypent-4-ynyl)carbamate |
InChI |
InChI=1S/C10H17NO3/c1-5-6-8(12)7-11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13) |
InChI Key |
DXASLMHNCDXSPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


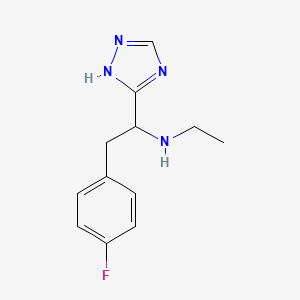
![(2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide](/img/structure/B13555646.png)
![N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13555656.png)
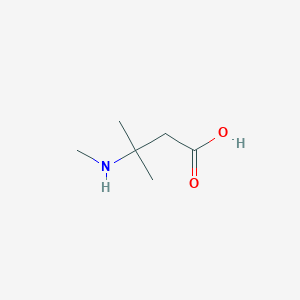
![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13555668.png)
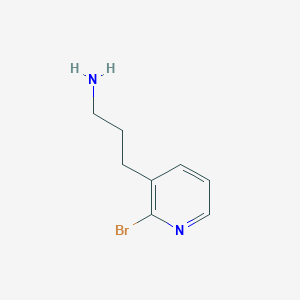

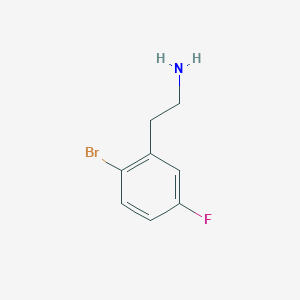
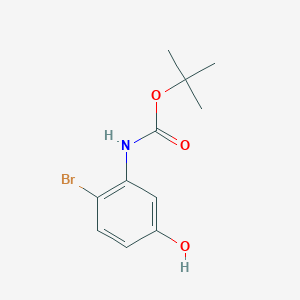


![7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride](/img/structure/B13555728.png)
